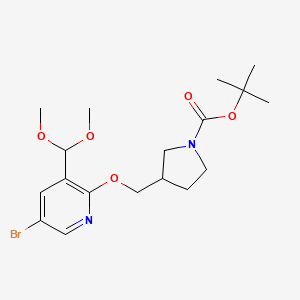

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Descripción

Molecular Architecture Analysis: Pyrrolidine-Pyridine Hybrid Framework

The molecular architecture of tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate demonstrates a sophisticated hybrid framework that integrates two distinct heterocyclic systems through strategic connectivity. The compound exhibits a pyrrolidine ring system bearing a tert-butyl carboxylate group at the nitrogen position, which serves as a protecting group commonly employed in organic synthesis. This pyrrolidine moiety connects to a substituted pyridine ring through a methylene ether linkage, creating a flexible bridge that allows for conformational diversity within the molecular structure.

The pyridine component features two significant substituents that contribute to the overall molecular complexity and reactivity profile. At the 5-position, a bromine atom provides a site for potential halogen bonding interactions and serves as a reactive handle for further synthetic transformations. The 3-position bears a dimethoxymethyl group, which represents a protected form of a formyl group and introduces additional steric bulk while maintaining the potential for synthetic elaboration. The substitution pattern on the pyridine ring, with the ether linkage at the 2-position, creates an ortho-relationship between the ether oxygen and the dimethoxymethyl substituent, potentially influencing the electronic distribution and conformational preferences of the molecule.

The tert-butyl carboxylate protecting group on the pyrrolidine nitrogen introduces significant steric hindrance that influences both the conformational behavior and the chemical reactivity of the compound. This bulky group restricts rotation around the carbon-nitrogen bond and creates a defined spatial arrangement that affects intermolecular interactions. The ether linkage between the pyrrolidine and pyridine systems provides flexibility while maintaining electronic communication between the two heterocyclic components, creating opportunities for through-space and through-bond interactions that influence the overall molecular properties.

The InChI representation of the compound (1S/C18H27BrN2O5/c1-18(2,3)26-17(22)21-7-6-12(10-21)11-25-15-14(16(23-4)24-5)8-13(19)9-20-15/h8-9,12,16H,6-7,10-11H2,1-5H3) provides detailed connectivity information that confirms the complex branching pattern and the presence of multiple heteroatoms distributed throughout the structure. The SMILES notation COC(OC)c1cc(Br)cnc1OCC2CCN(C2)C(=O)OC(C)(C)C further validates the structural assignment and enables computational modeling studies to explore conformational preferences and electronic properties.

Propiedades

IUPAC Name |

tert-butyl 3-[[5-bromo-3-(dimethoxymethyl)pyridin-2-yl]oxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BrN2O5/c1-18(2,3)26-17(22)21-7-6-12(10-21)11-25-15-14(16(23-4)24-5)8-13(19)9-20-15/h8-9,12,16H,6-7,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATUHWCDWMSBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=C(C=N2)Br)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy Overview

The preparation of this compound typically follows a convergent synthetic approach involving:

- Construction of the pyrrolidine core with a protected nitrogen (Boc group).

- Functionalization of the pyrrolidine 3-position with a hydroxymethyl group.

- Synthesis of the 5-bromo-3-(dimethoxymethyl)pyridin-2-ol or corresponding pyridin-2-ol derivative.

- Coupling of the pyrrolidine hydroxymethyl group to the pyridin-2-ol via an ether linkage.

- Installation of the dimethoxymethyl group on the pyridine ring.

- Purification and characterization of the final product.

Preparation of tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate Intermediate

This intermediate is a key building block for the target compound. Its preparation involves:

- Starting from (R)-3-hydroxymethylpyrrolidine.

- Protection of the nitrogen with tert-butyl chloroformate under basic conditions (e.g., triethylamine) to form the Boc-protected pyrrolidine.

- Reaction conditions typically include anhydrous solvents such as dichloromethane at low temperatures (0 °C to room temperature) to avoid side reactions.

- Industrial scale synthesis may employ continuous flow reactors for enhanced control and scalability, ensuring consistent product quality and yield.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | (R)-3-hydroxymethylpyrrolidine + tert-butyl chloroformate + triethylamine | Anhydrous DCM, 0 °C to RT, inert atmosphere | tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (Boc-protected) |

Synthesis of 5-Bromo-3-(dimethoxymethyl)pyridin-2-ol Derivative

The pyridine fragment bearing the 5-bromo and 3-(dimethoxymethyl) substituents is prepared through:

- Bromination of a suitable pyridin-2-ol precursor at the 5-position using N-bromosuccinimide (NBS) or similar brominating agents.

- Introduction of the dimethoxymethyl group at the 3-position by reaction with dimethoxymethane or via acetal formation from the corresponding aldehyde.

- These transformations require careful control of reaction temperature and stoichiometry to avoid over-bromination or side reactions.

Coupling of Pyrrolidine and Pyridine Fragments via Ether Linkage

The critical step involves forming the ether bond between the hydroxymethyl group on the pyrrolidine and the pyridin-2-ol oxygen:

- This can be achieved via nucleophilic substitution or Mitsunobu-type reactions.

- A common approach is to convert the hydroxymethyl group into a good leaving group (e.g., mesylate or tosylate) followed by reaction with the pyridin-2-ol under basic conditions.

- Alternatively, direct coupling under phase-transfer catalysis or using strong bases (e.g., potassium carbonate) in polar aprotic solvents (e.g., DMF) may be employed.

- Reaction optimization focuses on maximizing yield and minimizing side products such as elimination or over-alkylation.

Protection and Deprotection Steps

- The Boc protecting group on the pyrrolidine nitrogen is stable under the coupling conditions but can be removed later if needed by treatment with trifluoroacetic acid (TFA) in dichloromethane.

- The dimethoxymethyl group serves as an acetal protecting group for an aldehyde functionality, stable under basic and neutral conditions but removable under acidic conditions if required.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection of pyrrolidine | tert-butyl chloroformate, triethylamine, DCM, 0 °C to RT | 85-90 | High stereochemical purity maintained |

| Bromination of pyridin-2-ol | NBS, acetonitrile, 0 °C to RT | 75-80 | Selective mono-bromination |

| Dimethoxymethyl installation | Dimethoxymethane, acid catalyst (e.g., p-TsOH) | 70-75 | Acetal formation confirmed by NMR |

| Ether coupling | Mesylate intermediate, pyridin-2-ol, K2CO3, DMF, 80 °C | 65-70 | Optimization needed to reduce side products |

Research Findings and Optimization Notes

- The stereochemistry at the pyrrolidine 3-position is critical for biological activity, so enantiopure starting materials and mild conditions are preferred to avoid racemization.

- The use of dimethoxymethyl as a protecting group on the pyridine ring allows for selective functional group transformations downstream.

- Coupling efficiency depends heavily on the leaving group quality and the base used; potassium carbonate in DMF is commonly effective.

- Purification is generally achieved by silica gel chromatography, with product identity confirmed by NMR, MS, and HPLC analysis.

- Literature reports analogous syntheses of related pyrrolidine-pyridine ethers utilizing similar strategies, emphasizing the versatility of the Boc protection and ether formation methods.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Purpose | Challenges/Considerations |

|---|---|---|---|

| Pyrrolidine Boc protection | tert-butyl chloroformate, triethylamine | Protect nitrogen, enable coupling | Maintain stereochemistry |

| Pyridine bromination | NBS, solvent (acetonitrile) | Introduce bromine at 5-position | Avoid polybromination |

| Dimethoxymethyl group installation | Dimethoxymethane, acid catalyst | Protect aldehyde functionality | Control acetal formation |

| Ether bond formation | Mesylate intermediate, pyridin-2-ol, K2CO3, DMF | Link pyrrolidine and pyridine | Optimize yield, minimize side reactions |

| Deprotection (if needed) | TFA in DCM | Remove Boc or acetal groups | Avoid decomposition |

This detailed synthesis outline for tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate integrates established organic synthesis techniques with strategic functional group manipulations. The approach balances protection/deprotection strategies with selective functionalization to achieve the desired complex molecular architecture with high stereochemical fidelity and yield.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) at the Pyridine Bromine

The bromine atom at position 5 on the pyridine ring is a prime site for substitution due to pyridine’s electron-deficient nature.

Key Considerations :

-

The dimethoxymethyl group at position 3 may sterically hinder substitution but does not electronically deactivate the ring further.

-

Palladium catalysis (e.g., Suzuki cross-coupling) is the most viable route for functionalization .

Hydrolysis and Functionalization of the Dimethoxymethyl Group

The dimethoxymethyl (-CH(OCH₃)₂) group can undergo acid-catalyzed hydrolysis to yield a formyl group (-CHO), enabling subsequent transformations.

Mechanistic Insight :

-

Hydrolysis proceeds via hemiacetal intermediate formation, followed by cleavage to release formaldehyde (trapped in situ).

Pyrrolidine-Carboxylate Modifications

The Boc-protected pyrrolidine and ester groups offer orthogonal reactivity.

Synthetic Utility :

-

Deprotection enables conjugation with carboxylic acids or electrophiles via the amine.

Oxidation/Reduction Reactions

The pyridine ring and dimethoxymethyl group may undergo redox transformations.

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| Pyridine Reduction | Catalytic hydrogenation | H₂, Pd/C | Piperidine derivative (saturation of pyridine ring). |

| Dimethoxymethyl Oxidation | Strong oxidizers (KMnO₄) | KMnO₄, H⁺ | Carboxylic acid formation (requires harsh conditions). |

Limitations :

-

Pyridine reduction is feasible but may compromise aromaticity-dependent bioactivity.

Comparative Reactivity with Structural Analogs

Compared to similar compounds (e.g., pyrazine derivatives), this compound exhibits:

-

Higher steric hindrance due to the dimethoxymethyl group.

-

Enhanced solubility from the pyrrolidine-carboxylate moiety.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound exhibits potential as a lead molecule in drug discovery due to its structural features that can interact with biological targets. Some specific applications include:

- Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds possess antimicrobial properties, making them candidates for developing new antibiotics.

- CNS Activity : Compounds with pyrrolidine structures have shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier.

Material Science

In material science, tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate can be utilized for:

- Polymer Synthesis : The compound can serve as a monomer or co-monomer in the synthesis of polymers with tailored properties for specific applications such as drug delivery systems or smart materials.

Chemical Biology

The compound's unique structure allows it to be used in chemical biology for:

- Probe Development : It can act as a probe for studying biological interactions at the molecular level, particularly in enzyme-substrate interactions or receptor-ligand binding studies.

Case Studies

Several studies have highlighted the effectiveness of similar compounds in various applications:

Mecanismo De Acción

The compound exerts its effects through specific molecular targets and pathways. The bromine atom and the dimethoxymethyl group play crucial roles in its biological activity, interacting with enzymes and receptors to modulate biological processes.

Comparación Con Compuestos Similares

Structural and Functional Analysis

The compound is compared to structurally related pyridine-pyrrolidine derivatives (–7, 9–11) (Table 1). Key variations include substituents on the pyridine ring, molecular weight, and functional group reactivity.

Table 1: Structural and Molecular Comparison of Analogous Compounds

Key Findings:

Substituent Effects: Bromo vs. Chloro/Methoxy: Bromo-substituted derivatives (e.g., target compound, ) are preferred for metal-catalyzed cross-couplings due to bromine’s balance of reactivity and stability. Chloro analogs () are less reactive in such reactions but may offer cost advantages . Dimethoxymethyl vs.

Synthesis and Characterization :

- The compound in was synthesized using cesium carbonate and DMSO, with structural confirmation via ¹H/¹³C NMR and HRMS . Similar methods are likely applicable to the target compound, though the dimethoxymethyl group may require protection during synthesis.

Applications :

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate?

The synthesis typically involves coupling a pyrrolidine derivative with a functionalized pyridine moiety. Key steps include:

- Step 1 : Reacting tert-butyl 3-hydroxypyrrolidine-1-carboxylate with a brominated pyridine derivative (e.g., 5-bromo-3-(dimethoxymethyl)pyridin-2-ol) under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or via nucleophilic substitution with a base like potassium carbonate in DMF .

- Step 2 : Protecting group strategies (e.g., tert-butyloxycarbonyl (Boc) for the pyrrolidine nitrogen) ensure regioselectivity.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures is commonly employed .

Q. How is the compound characterized to confirm its structural integrity and purity?

Analytical techniques include:

| Method | Purpose | Key Observations |

|---|---|---|

| NMR (¹H/¹³C) | Confirm regiochemistry and substituent positions | Peaks for tert-butyl (~1.4 ppm), pyrrolidine protons (~3.0–4.0 ppm), and pyridine aromatic signals . |

| HPLC-MS | Assess purity (>95%) and molecular weight | [M+H]+ ion matching theoretical mass (e.g., ~483.14 g/mol) . |

| FT-IR | Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the Boc group) . |

Q. What safety precautions are necessary when handling this compound?

- Hazard Mitigation : Use fume hoods, gloves, and eye protection due to potential irritancy (H315, H319) .

- Storage : Keep in a sealed container at 2–8°C under inert atmosphere to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in cross-coupling reactions involving this compound?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, XPhos-Pd-G3) for Suzuki-Miyaura couplings with aryl boronic acids. Evidence suggests Pd(dppf)Cl₂ in THF/water at 80°C achieves >80% yield .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated pyridine intermediates but may require strict temperature control to avoid side reactions .

- Additives : Use silver salts (Ag₂CO₃) to stabilize reactive intermediates in Buchwald-Hartwig aminations .

Q. What computational methods are effective in predicting the compound’s reactivity or binding affinity?

- DFT Calculations : Model nucleophilic substitution pathways at the pyridine bromine site (e.g., using Gaussian 09 with B3LYP/6-31G* basis set) to predict regioselectivity .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina to identify potential binding pockets influenced by the dimethoxymethyl group .

Q. How can contradictory data on biological activity be resolved?

- Case Example : If studies report conflicting IC₅₀ values for enzyme inhibition:

- Assay Validation : Replicate experiments under standardized conditions (pH, temperature, substrate concentration) .

- Structural Analog Comparison : Compare with tert-butyl 3-(4-fluorophenoxy)pyrrolidine derivatives to isolate steric/electronic effects of the dimethoxymethyl group .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability across experimental setups .

Q. What strategies are effective for scaling up synthesis without compromising purity?

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., Boc deprotection with TFA) .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

- Root Causes : Variability may arise from differences in reagent quality (e.g., Pd catalyst lot consistency) or moisture sensitivity of intermediates.

- Resolution :

- Control Experiments : Repeat key steps (e.g., Mitsunobu coupling) with anhydrous solvents and freshly activated molecular sieves .

- Yield Optimization Table :

| Condition | Reported Yield | Key Variables |

|---|---|---|

| Traditional batch synthesis | 50–60% | Ambient temperature, manual stirring |

| Flow chemistry | 75–85% | Precise temperature control, automated mixing |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.